(1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
The compound “(1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a tetrahydro-2H-pyran-4-yl azetidine moiety and a hydroxymethyl group. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, followed by functional group modifications. Structural characterization of such compounds often employs NMR, IR spectroscopy, and single-crystal X-ray diffraction, with refinement tools like SHELXL ensuring precise molecular modeling .
Properties
IUPAC Name |
[1-[1-(oxan-4-yl)azetidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,10-11,16H,1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVIUBBPSTVXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a triazole and azetidine moiety suggests diverse interactions with biological targets, which could lead to various therapeutic applications.
Structural Characteristics
The compound comprises:
- Tetrahydro-2H-pyran : A cyclic ether that may enhance solubility and stability.
- Azetidine ring : A four-membered nitrogen-containing ring that can influence the compound's pharmacological properties.
- Triazole group : Known for its role in drug design, particularly in enhancing bioactivity and binding affinity to biological targets.
Biological Activity
Research indicates that the compound may exhibit several biological activities, including:
- Antiviral Properties : The triazole moiety is associated with antiviral activity against various viruses, including HIV and HCV. Studies have shown that similar compounds can inhibit viral replication by targeting specific enzymes involved in viral life cycles .
- Antimicrobial Effects : Compounds with similar structures have demonstrated activity against multiple bacterial strains, including resistant strains like MRSA. The azetidine ring contributes to the antimicrobial properties by interacting with bacterial cell membranes .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to viral or bacterial enzymes, thereby inhibiting their function.
- Cell Membrane Interaction : Disruption of microbial cell membranes due to the hydrophobic nature of the tetrahydropyran and azetidine components.
Case Studies
Several studies highlight the biological efficacy of structurally related compounds:
Study 1: Antiviral Activity
A series of triazole derivatives were synthesized and evaluated for their antiviral properties. Compounds similar to our target exhibited significant inhibition against HCV with EC50 values below 1 μM and high selectivity indices (SI) indicating low cytotoxicity .
Study 2: Antimicrobial Efficacy
In a comparative analysis, derivatives containing azetidine rings showed potent activity against both Gram-positive and Gram-negative bacteria. MIC values ranged from 0.5 to 8 μg/mL, demonstrating effective inhibition of bacterial growth .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | EC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Target Compound | Triazole, Azetidine, Tetrahydropyran | Antiviral, Antimicrobial | < 1 | > 20 |
| Compound A | Triazole Derivative | Antiviral (HCV) | 0.5 | > 25 |
| Compound B | Azetidine Derivative | Antimicrobial (MRSA) | 2 | > 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on substituents, molecular properties, and applications:
Key Observations:
Structural Flexibility vs. Rigidity :
- The target compound’s tetrahydro-2H-pyran-4-yl azetidine substituent introduces greater steric bulk and conformational rigidity compared to simpler aryl groups (e.g., 4-methoxyphenyl in ). This may enhance binding specificity in enzyme pockets but reduce solubility.
- In contrast, the diphenylmethyl analog exhibits higher lipophilicity, likely contributing to its discontinuation due to poor pharmacokinetics.
Synthetic Complexity :
- The target compound requires multi-step synthesis involving azetidine functionalization and cycloaddition, whereas simpler analogs (e.g., phenyl-pyrazole derivatives ) are synthesized via fewer steps.
Biological Activity :
- The 3,5-dimethylbenzyl analog demonstrates confirmed anti-HIV activity, suggesting that bulky substituents on the triazole ring enhance interaction with viral enzymes. The target compound’s bicyclic substituent may similarly target viral proteases or reverse transcriptases.
- Antioxidant activity reported for pyrazole-triazole hybrids implies that the hydroxymethyl group in the target compound could contribute to radical-scavenging properties.
Crystallographic Characterization :
- Compounds like the target and its analogs are routinely analyzed using SHELX software for X-ray refinement , ensuring accurate structural validation. WinGX and ORTEP further aid in visualizing anisotropic displacement parameters .
Research Findings and Implications
- Antiviral Potential: The structural similarity to HIV-1 inhibitors suggests the target compound may inhibit viral enzymes, though experimental validation is required.
- Solubility Challenges : The tetrahydro-2H-pyran moiety may improve water solubility compared to purely aromatic analogs (e.g., diphenylmethyl derivatives ), but formulation studies are needed.
- Synthetic Scalability : While high yields are reported for triazole-thiazole hybrids , the target compound’s synthesis may face challenges in azetidine ring stability during functionalization.
Preparation Methods
Key Intermediate Preparation: 1-(Tetrahydro-2H-pyran-4-yl)ethanone
The synthesis of the target compound typically begins with the preparation of 1-(tetrahydro-2H-pyran-4-yl)ethanone, a crucial intermediate that introduces the tetrahydropyran moiety.
| Parameter | Details |
|---|---|
| Starting Material | Methyl tetrahydro-2H-pyran-4-carboxylate |
| Reagents | Isopropylmagnesium chloride (2 M in THF), Nu,Omicron-dimethylhydroxylamine hydrochloride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -20 °C during addition; 7 °C for methyl magnesium chloride addition |
| Work-up | Saturated aqueous ammonium chloride extraction, drying over MgSO4, filtration through Celite |
| Purification | Silica gel chromatography (hexanes:ethyl acetate gradient) |
| Yield | 75% |
| Characterization | 1H NMR (300 MHz, DMSO-d6): δ 3.98 (m, 2H), 3.42 (m, 2H), 2.52 (m, 1H), 2.15 (s, 3H), 1.74 (m, 4H) |
This method involves a Grignard reaction sequence with methylmagnesium chloride to convert the N-methoxy-N-methylcarboxamide derivative into the ketone intermediate with good yield and purity.
Conversion to Azetidinyl-Triazole Derivative
The azetidin-3-yl and 1,2,3-triazol-4-yl moieties are typically introduced via cyclization and click chemistry strategies:
- Azetidine ring formation : Often synthesized by intramolecular cyclization of suitable amino alcohol precursors or via nucleophilic substitution reactions on haloalkyl precursors.
- 1,2,3-Triazole formation : Usually achieved by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective click reaction that forms the triazole ring efficiently.
Though specific detailed protocols for this exact compound are scarce in open literature, the general approach involves:
| Step | Description |
|---|---|
| Azetidine synthesis | Cyclization of amino alcohols or substitution on azetidine precursors under basic conditions |
| Triazole ring formation | CuAAC reaction between azide-functionalized azetidine and an alkyne derivative |
| Methanol group introduction | Reduction or functional group transformation at the triazole methanol position |
The CuAAC reaction is favored for its high yield, mild conditions, and compatibility with diverse functional groups.
Automated and Flow Chemistry Approaches
Recent advances in automated synthesis, including continuous flow methods, have been applied for constructing complex sp3-rich molecules like the tetrahydropyran-azetidinyl-triazole scaffold:
- Negishi coupling : Automated generation of organozinc reagents from alkyl halides followed by Pd-catalyzed cross-coupling to introduce alkyl groups on heteroaryl halides.
- Automated liquid-liquid extraction : Enables unattended work-up and purification steps, enhancing reproducibility and throughput.
- Mass-triggered preparative HPLC : Used for final purification ensuring high purity of the target compound.
These methods allow efficient, scalable preparation of drug-like molecules with enriched sp3 character, improving physicochemical properties and synthetic accessibility.
Summary Table of Preparation Methods
| Synthetic Stage | Methodology/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of ketone intermediate | Grignard reaction with methylmagnesium chloride in THF at -20 to 7 °C | 75 | Silica gel chromatography purification |
| Azetidine ring formation | Intramolecular cyclization or nucleophilic substitution | Variable | Requires amino alcohol or haloalkyl precursors |
| Triazole ring formation | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | High | Mild, regioselective, compatible with functional groups |
| Automated synthesis | Negishi coupling in continuous flow, automated extraction | Not specified | Enhances scalability and reproducibility |
Detailed Research Findings and Notes
- The Grignard addition to N-methoxy-N-methylcarboxamide derivatives is a reliable route to prepare the tetrahydropyran ketone intermediate with yields ranging from 48% to 81% depending on conditions.
- Bromination of 1-(tetrahydro-2H-pyran-4-yl)ethanone in methanol at low temperatures (-10 to 10 °C) followed by acid treatment can also yield functionalized intermediates for further transformations.
- The CuAAC click reaction remains the gold standard for triazole formation due to its efficiency and mild reaction conditions, critical for preserving sensitive functional groups in complex molecules.
- The integration of automated flow chemistry and purification techniques represents a significant advancement, allowing end-to-end synthesis with minimal manual intervention and improved reproducibility.
Q & A
Q. What are the optimal synthetic routes for this compound?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Key steps include:
- Azide preparation : React a tetrahydro-2H-pyran-4-yl-substituted azide precursor with propargyl alcohol under Cu(I) catalysis.
- Triazole formation : Optimize reaction conditions (e.g., 100°C in ethanol with sodium acetate) to achieve regioselective 1,4-triazole formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to isolate the product. Yields >90% are achievable for analogous triazole-methanol derivatives under similar conditions .
Example Reaction Conditions :
| Step | Reagents/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| CuAAC | Cu(OAc)₂ | Ethanol | 100°C | 85–96% |
Q. How is the compound characterized spectroscopically?
- NMR : Confirm regiochemistry via ¹H NMR (e.g., triazole proton at δ 7.8–8.2 ppm) and azetidine/tetrahydro-pyran ring protons (δ 3.0–4.5 ppm) .
- IR : Identify O-H (3200–3600 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What purification methods are effective post-synthesis?
- Recrystallization : Ethanol or methanol are preferred for isolating crystalline products .
- Chromatography : Silica gel chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) resolves triazole derivatives .
Advanced Research Questions
Q. How are crystallographic challenges addressed during refinement?
- Disorder Handling : Use SHELXL to model disordered tetrahydro-pyran or azetidine rings via split positions and restraints .
- Hydrogen Bonding : Analyze hydrogen-bonding networks (e.g., O-H···N triazole interactions) using WinGX/ORTEP for visualization .
- Validation : Apply RIGU and ADDSYM checks in PLATON to detect missed symmetry .
Example Refinement Parameters :
| Software | R-factor | Displacement Parameters |
|---|---|---|
| SHELXL | <0.05 | Anisotropic for non-H atoms |
Q. How can DFT studies predict electronic properties?
- Geometry Optimization : Use B3LYP/6-31G(d,p) to optimize the structure and compare with X-ray data .
- Frontier Orbitals : Calculate HOMO-LUMO gaps to assess reactivity. Triazole rings often show low gaps (~3–4 eV), suggesting charge-transfer potential .
- NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from O-H to triazole) .
Q. What bioactivity hypotheses exist based on structural analogs?
- Galectin Inhibition : Analogous triazole derivatives (e.g., galectin-1 inhibitors) suggest potential for targeting carbohydrate-binding proteins .
- Antifungal Activity : Triazole-methanol hybrids with dioxolane substituents show efficacy against Colletotrichum gloeosporioides (MIC ~10 µg/mL), hinting at agricultural applications .
Q. How does regioselectivity in triazole formation impact synthesis?
- Catalyst Choice : Cu(I) ensures 1,4-regioselectivity, while Ru catalysts favor 1,5-products. Monitor via ¹H NMR (distinct triazole proton splitting patterns) .
- Steric Effects : Bulky substituents on azides (e.g., tetrahydro-pyran) may slow reaction kinetics but enhance selectivity .
Data Contradictions and Resolution
- Crystallographic Disorder : and highlight SHELXL’s robustness in modeling disorder, but manual intervention (e.g., occupancy refinement) is critical for accuracy.
- Synthetic Yields : While reports 96% yields for similar triazoles, sterically hindered analogs (e.g., tetrahydro-pyran derivatives) may require extended reaction times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
